7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common starting materials include fluorinated aromatic compounds and methoxy-substituted phenyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorinated and methoxy-substituted phenyl groups could influence its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The fluorine and methoxy groups may play a role in modulating its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-chromeno[2,3-c]pyrrole-3,9-dione
- 7-Fluoro-1-(4-methylphenyl)-2-[2-(4-methylphenyl)ethyl]-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The unique combination of fluorine and methoxy groups in 7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione may confer distinct chemical and biological properties. These modifications can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C27H22FNO5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO5/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(33-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)34-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
WKBRIXSYHWNJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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